molecular formula C9H7ClO4 B084103 (4-Chloro-2-formylphenoxy)acetic acid CAS No. 14440-47-2

(4-Chloro-2-formylphenoxy)acetic acid

Cat. No. B084103
CAS RN: 14440-47-2
M. Wt: 214.6 g/mol
InChI Key: VXVIICNFYDEOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-formylphenoxy)acetic acid is a compound of interest in the field of chemistry, particularly in the context of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While specific studies on this exact compound are limited, related phenoxy acetic acid derivatives have been extensively studied, providing insights into the structural and functional characteristics of this class of compounds.

Synthesis Analysis

The synthesis of phenoxy acetic acid derivatives, including those similar to (4-Chloro-2-formylphenoxy)acetic acid, often involves processes such as condensation of chloracetic acid with sodium salts of phenols or the cyclization of carboxylic acid groups with thiosemicarbazide. These methods demonstrate the versatility and adaptability of phenoxy acetic acids in chemical synthesis (Radu et al., 2002).

Molecular Structure Analysis

The molecular structure of phenoxy acetic acids, including (4-Chloro-2-formylphenoxy)acetic acid, is characterized by the presence of phenoxy and acetic acid groups. This structure influences the formation of dimeric hydrogen bonds, as observed in related compounds (Cox & Hickey, 2004).

Chemical Reactions and Properties

Phenoxy acetic acids participate in various chemical reactions, forming complexes with metals and undergoing transformations under specific conditions. For example, the reaction with metals can result in different coordination geometries and complex formations (O'reilly et al., 1987).

Physical Properties Analysis

The physical properties of (4-Chloro-2-formylphenoxy)acetic acid and its derivatives are influenced by their molecular structure. X-ray crystallography studies reveal details about their crystalline structures and intermolecular interactions (Haasbroek et al., 1998).

Chemical Properties Analysis

The chemical properties of phenoxy acetic acids are diverse, ranging from antimicrobial activities to interactions with other compounds. Their reactivity is influenced by the substituents on the phenyl ring and the presence of functional groups (Shaharyar et al., 2006).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “(4-Chloro-2-formylphenoxy)acetic acid” is a chemical compound with the molecular formula C9 H7 Cl O4 . It’s used in the field of chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound would be used as a reagent or intermediate in the synthesis of other complex molecules .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of a wide range of other compounds .
  • Pharmacological Activities

    • Application : Phenoxy acetamide and its derivatives (including “(4-Chloro-2-formylphenoxy)acetic acid”) have been investigated for their potential pharmacological activities .
    • Method of Application : These compounds are typically synthesized and then tested in various biological assays to determine their pharmacological activities .
    • Results or Outcomes : The specific results would depend on the assays used and the biological targets of interest .
  • Adsorption Studies
    • Application : Adsorption of phenoxyacid compounds, including “(4-Chloro-2-formylphenoxy)acetic acid”, on clay surfaces has been studied .
    • Method of Application : Theoretical methods, such as density functional theory, are used to study the adsorption of these compounds on clay surfaces .
  • Herbicide Research
    • Application : Phenoxyacid compounds, including “(4-Chloro-2-formylphenoxy)acetic acid”, are being investigated for their potential use in herbicides .
    • Method of Application : These compounds are typically synthesized and then tested in various biological assays to determine their herbicidal activities .
    • Results or Outcomes : The specific results would depend on the assays used and the biological targets of interest .

Safety And Hazards

The safety data sheet for a similar compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It’s important to handle “(4-Chloro-2-formylphenoxy)acetic acid” with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVIICNFYDEOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162700
Record name FCPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-formylphenoxy)acetic acid

CAS RN

14440-47-2
Record name 2-(4-Chloro-2-formylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14440-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FCPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FCPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-formylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-formylphenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-formylphenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-formylphenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Chloro-2-formylphenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-Chloro-2-formylphenoxy)acetic acid

Citations

For This Compound
3
Citations
I Yushyn, S Holota, O Ivantsiv, R Lesyk - Molbank, 2022 - mdpi.com
The hetero-Diels–Alder reaction is the main synthetic tool for obtaining pharmacological agents with a thiopyrano[2,3-d]thiazole motif. In the present work, an efficient method for the …
Number of citations: 4 www.mdpi.com
T Luker, R Bonnert, SW Paine, J Schmidt… - Journal of medicinal …, 2011 - ACS Publications
A novel series of zwitterions is reported that contains potent, selective antagonists of the chemoattractant receptor-homologous expressed on Th2 lymphocytes receptor (CRTh2 or DP2)…
Number of citations: 11 pubs.acs.org
M Murata, B Fujitani, H Mizuta - European journal of medicinal chemistry, 1999 - Elsevier
Anew series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives was synthesized and evaluated for their potency as aldose reductase inhibitors (ARIs). …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.